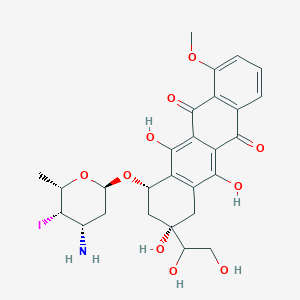
4'-Deoxy-4'-iododoxorubicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Deoxy-4'-iododoxorubicinol, also known as IDOX, is a derivative of the anthracycline antibiotic, doxorubicin. IDOX has been found to possess potent anti-tumor activity, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 4'-Deoxy-4'-iododoxorubicinol is not fully understood. However, it is believed to work by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is essential for DNA replication. This results in DNA damage and cell death.
Effets Biochimiques Et Physiologiques
4'-Deoxy-4'-iododoxorubicinol has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, 4'-Deoxy-4'-iododoxorubicinol has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Deoxy-4'-iododoxorubicinol has several advantages for lab experiments. It is a potent anti-tumor agent that can be used to study cancer cell biology. It is also effective against multidrug-resistant cancer cells, making it a valuable tool for studying drug resistance. However, 4'-Deoxy-4'-iododoxorubicinol has some limitations. It can be toxic to normal cells, making it difficult to study its effects in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for 4'-Deoxy-4'-iododoxorubicinol research. One area of interest is the development of 4'-Deoxy-4'-iododoxorubicinol-based combination therapies for cancer. Another area of interest is the use of 4'-Deoxy-4'-iododoxorubicinol in nanomedicine, where it can be encapsulated in nanoparticles for targeted delivery to cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 4'-Deoxy-4'-iododoxorubicinol and to optimize its therapeutic potential.
Méthodes De Synthèse
4'-Deoxy-4'-iododoxorubicinol can be synthesized by the iodination of doxorubicin. The reaction involves the replacement of the hydroxyl group at the 4' position of doxorubicin with an iodine atom. The resulting product, 4'-Deoxy-4'-iododoxorubicinol, is a yellow-orange crystalline solid.
Applications De Recherche Scientifique
4'-Deoxy-4'-iododoxorubicinol has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 4'-Deoxy-4'-iododoxorubicinol has also been found to be effective against multidrug-resistant cancer cells. In addition, 4'-Deoxy-4'-iododoxorubicinol has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and cisplatin.
Propriétés
Numéro CAS |
111865-30-6 |
|---|---|
Nom du produit |
4'-Deoxy-4'-iododoxorubicinol |
Formule moléculaire |
C27H30INO10 |
Poids moléculaire |
655.4 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,30-31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1 |
Clé InChI |
KLVKZKZLMNCPHM-WTNDLEHGSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I |
Synonymes |
4'-deoxy-4'-iododoxorubicinol 4'-IDDR 4'-iodo-4'-deoxydoxorubicinol 4'-iododoxorubicinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



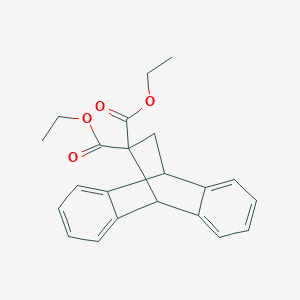
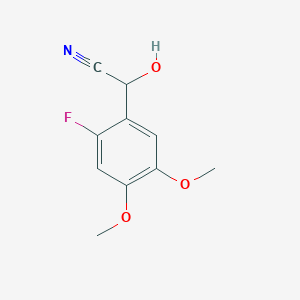
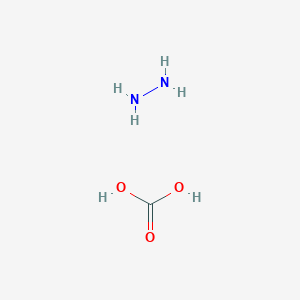
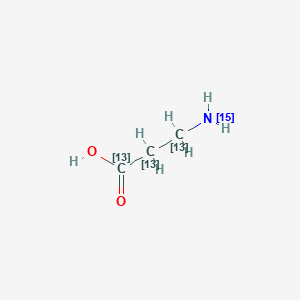
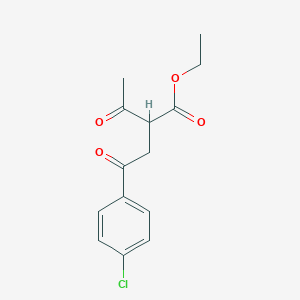
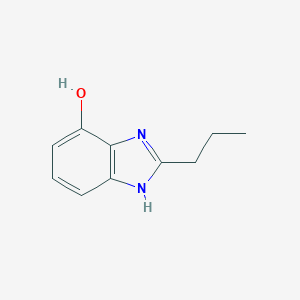
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
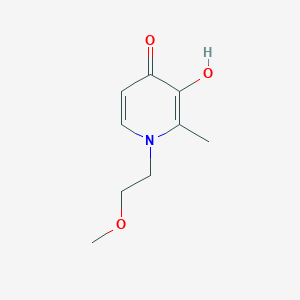
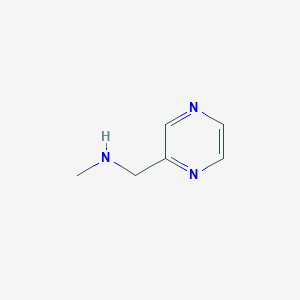
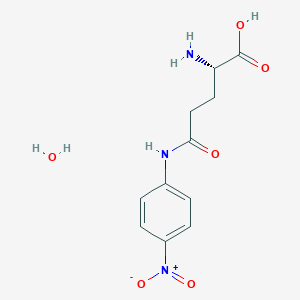
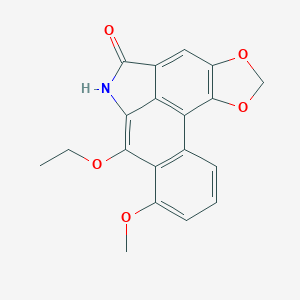
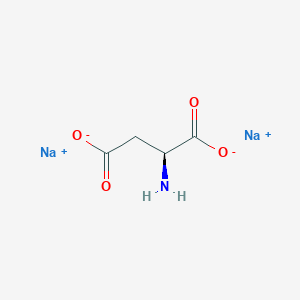
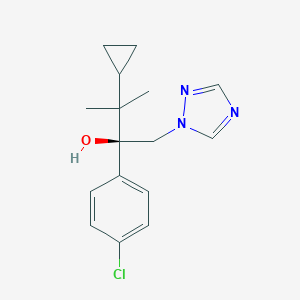
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)